4-[(2-Aminophenyl)methyl]-2,6-diethylaniline
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Overview
Description
4-[(2-Aminophenyl)methyl]-2,6-diethylaniline is an organic compound with the molecular formula C17H22N2. It is a derivative of aniline, characterized by the presence of an aminophenyl group and diethyl substitutions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminophenyl)methyl]-2,6-diethylaniline typically involves the reaction of 2,6-diethylaniline with 2-nitrobenzyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminophenyl)methyl]-2,6-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2-Aminophenyl)methyl]-2,6-diethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Aminophenyl)methyl]-2,6-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Aminophenyl)methyl]-2,6-diethylbenzenamine
- 4-[(2-Aminophenyl)methyl]-2,6-diethylbenzene
Uniqueness
4-[(2-Aminophenyl)methyl]-2,6-diethylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
74413-53-9 |
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Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
4-[(2-aminophenyl)methyl]-2,6-diethylaniline |
InChI |
InChI=1S/C17H22N2/c1-3-13-9-12(10-14(4-2)17(13)19)11-15-7-5-6-8-16(15)18/h5-10H,3-4,11,18-19H2,1-2H3 |
InChI Key |
CBPLYPLUCJVOSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)CC2=CC=CC=C2N |
Origin of Product |
United States |
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